molecular formula C19H24F3N5O B6451466 N-methyl-3-(trifluoromethyl)-N-[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]pyridin-2-amine CAS No. 2549065-36-1

N-methyl-3-(trifluoromethyl)-N-[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]pyridin-2-amine

Cat. No.: B6451466
CAS No.: 2549065-36-1
M. Wt: 395.4 g/mol
InChI Key: TVKHRUQYDWADAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-3-(trifluoromethyl)-N-[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]pyridin-2-amine is a heterocyclic compound featuring a pyridine core substituted with a trifluoromethyl group and a methylamine-linked piperidine moiety. The piperidine ring is further functionalized with a 1,3,5-trimethylpyrazole-4-carbonyl group. The compound’s trifluoromethyl group enhances metabolic stability and lipophilicity, while the pyrazole and piperidine moieties may contribute to binding interactions with biological targets .

Properties

IUPAC Name

[3-[methyl-[3-(trifluoromethyl)pyridin-2-yl]amino]piperidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24F3N5O/c1-12-16(13(2)26(4)24-12)18(28)27-10-6-7-14(11-27)25(3)17-15(19(20,21)22)8-5-9-23-17/h5,8-9,14H,6-7,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVKHRUQYDWADAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)N2CCCC(C2)N(C)C3=C(C=CC=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonyl vs. Carbonyl Linker Analogues

A closely related compound, N-methyl-3-(trifluoromethyl)-N-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}pyridin-2-amine (CAS: 2549003-79-2), replaces the carbonyl group with a sulfonyl linker. Key differences include:

Property Carbonyl Variant Sulfonyl Variant
Molecular Formula C₁₉H₂₄F₃N₅O₂ (estimated) C₁₈H₂₄F₃N₅O₂S
Molecular Weight ~427.4 g/mol (estimated) 431.4757 g/mol
Functional Group Impact Carbonyl: Moderate polarity Sulfonyl: Higher polarity, stronger electron-withdrawing effects
Synthetic Accessibility Likely via amide coupling Requires sulfonylation steps

The sulfonyl variant’s increased polarity may alter solubility and target binding compared to the carbonyl analogue. However, pharmacological data are unavailable for direct comparison.

Piperazine-Cyclopentyl Derivatives

Compounds from the N-[(1R,3S)-3-isopropyl-3-({4-[trifluoromethyl]piperazin-1-yl}carbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine family (e.g., C₂₅H₃₆F₃N₃O₂) share structural motifs, including a piperazine ring and trifluoromethyl group, but differ in their cyclopentyl and tetrahydro-2H-pyran substituents .

Feature Target Compound Cyclopentyl-Piperazine Derivatives
Core Structure Pyridine-piperidine-pyrazole Cyclopentyl-piperazine-pyran
Molecular Weight ~427.4 g/mol 468.2 g/mol
Key Substituents 1,3,5-Trimethylpyrazole 3-(Trifluoromethyl)phenyl or pyridinyl
Pharmacological Relevance Undocumented Likely CNS-targeted (steric bulk enhances blood-brain barrier penetration)

The cyclopentyl derivatives’ larger molecular weight and steric bulk may limit bioavailability compared to the pyridine-piperidine scaffold of the target compound.

Pyrazole-Pyridine Hybrids

N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine (HRMS m/z 215 [M+H]+) represents a simpler pyrazole-pyridine hybrid. While lacking the piperidine and trifluoromethyl groups, it highlights the role of pyridine positioning (3-pyridyl vs. 2-pyridyl) in modulating electronic properties and binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.